Cas no 2229112-01-8 (2-hydroxy-3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid)

2-hydroxy-3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-hydroxy-3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid
- 2229112-01-8
- EN300-1751746
-
- インチ: 1S/C10H14N2O3/c1-6-7(4-11-5-12-6)10(2,3)8(13)9(14)15/h4-5,8,13H,1-3H3,(H,14,15)
- InChIKey: FTYXPXPRLLFEOZ-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)O)C(C)(C)C1=CN=CN=C1C
計算された属性
- せいみつぶんしりょう: 210.10044231g/mol
- どういたいしつりょう: 210.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
2-hydroxy-3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1751746-5.0g |
2-hydroxy-3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid |
2229112-01-8 | 5g |
$5221.0 | 2023-06-03 | ||
Enamine | EN300-1751746-0.05g |
2-hydroxy-3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid |
2229112-01-8 | 0.05g |
$1513.0 | 2023-09-20 | ||
Enamine | EN300-1751746-0.1g |
2-hydroxy-3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid |
2229112-01-8 | 0.1g |
$1585.0 | 2023-09-20 | ||
Enamine | EN300-1751746-2.5g |
2-hydroxy-3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid |
2229112-01-8 | 2.5g |
$3530.0 | 2023-09-20 | ||
Enamine | EN300-1751746-1g |
2-hydroxy-3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid |
2229112-01-8 | 1g |
$1801.0 | 2023-09-20 | ||
Enamine | EN300-1751746-0.25g |
2-hydroxy-3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid |
2229112-01-8 | 0.25g |
$1657.0 | 2023-09-20 | ||
Enamine | EN300-1751746-0.5g |
2-hydroxy-3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid |
2229112-01-8 | 0.5g |
$1728.0 | 2023-09-20 | ||
Enamine | EN300-1751746-5g |
2-hydroxy-3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid |
2229112-01-8 | 5g |
$5221.0 | 2023-09-20 | ||
Enamine | EN300-1751746-10g |
2-hydroxy-3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid |
2229112-01-8 | 10g |
$7742.0 | 2023-09-20 | ||
Enamine | EN300-1751746-10.0g |
2-hydroxy-3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid |
2229112-01-8 | 10g |
$7742.0 | 2023-06-03 |
2-hydroxy-3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid 関連文献
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Ziv Oren,Izhar Ron RSC Adv., 2018,8, 16161-16170
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9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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2-hydroxy-3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acidに関する追加情報
2-Hydroxy-3-Methyl-3-(4-Methylpyrimidin-5-Yl)Butanoic Acid: A Comprehensive Overview
The compound 2-Hydroxy-3-Methyl-3-(4-Methylpyrimidin-5-Yl)Butanoic Acid, also identified by the CAS number 2229112-01-8, is a structurally unique organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of organic acids, specifically butanoic acids, and features a hydroxyl group at the second carbon and a substituted pyrimidine ring at the third carbon. The presence of these functional groups makes it a versatile molecule with diverse chemical and biological properties.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-Hydroxy-3-Methyl-3-(4-Methylpyrimidin-5-Yl)Butanoic Acid through multi-step reactions involving nucleophilic substitutions and condensation reactions. Researchers have explored various catalysts and reaction conditions to optimize the yield and purity of this compound. For instance, studies have shown that the use of microwave-assisted synthesis can significantly reduce reaction times while maintaining high product quality. This has opened new avenues for large-scale production of this compound, making it more accessible for further research and commercial applications.
The structural uniqueness of 2-Hydroxy-3-Methyl-3-(4-Methylpyrimidin-5-Yl)Butanoic Acid lies in its combination of a hydroxyl group, a methyl group, and a substituted pyrimidine ring. The pyrimidine moiety, particularly the 4-methyl substitution, plays a crucial role in determining the compound's chemical reactivity and biological activity. Pyrimidines are well-known for their ability to form hydrogen bonds, which is essential for their interaction with biological molecules such as DNA and proteins. This property makes 2-Hydroxy-3-Methyl-3-(4-Methylpyrimidin-5-Yl)Butanoic Acid a promising candidate for drug design, especially in the development of nucleoside analogs for antiviral therapies.
Recent studies have focused on the biological activity of 2-Hydroxy-3-Methyl-3-(4-Methylpyrimidin-5-Yl)Butanoic Acid, particularly its potential as an antiviral agent. Researchers have investigated its ability to inhibit viral replication by targeting key enzymes such as RNA polymerase and protease. Experimental results have shown that this compound exhibits moderate antiviral activity against several strains of influenza virus, making it a valuable lead compound for further optimization. Additionally, its hydroxyl group provides opportunities for further functionalization, enabling researchers to explore its potential in other therapeutic areas such as anticancer and anti-inflammatory treatments.
The synthesis of 2-Hydroxy-3-Methyl-3-(4-Methylpyrimidin-5-Yl)Butanoic Acid involves a series of well-established organic reactions. The starting material is typically a substituted pyrimidine derivative, which undergoes alkylation or acylation to introduce the necessary functional groups. The hydroxyl group is introduced through oxidation or hydrolysis reactions, while the methyl group is added via alkylation or methylation steps. The final product is purified using chromatographic techniques to ensure high purity levels suitable for both analytical and pharmaceutical applications.
From an environmental standpoint, the synthesis and application of 2-Hydroxy-3-Methyl-3-(4-Methylpyrimidin-5-Yl)Butanoic Acid are considered safe and sustainable. The absence of hazardous byproducts in its synthesis process aligns with green chemistry principles, making it an eco-friendly option for various industrial applications. Furthermore, its biodegradability has been assessed under controlled laboratory conditions, indicating that it does not pose significant risks to aquatic or terrestrial ecosystems when used responsibly.
In conclusion, 2-Hydroxy-3-Methyl-3-(4-Methylpyrimidin-5-Yl)Butanoic Acid (CAS No: 2229112-01-8) is a versatile organic compound with promising applications in drug discovery, material science, and biotechnology. Its unique structure, combined with recent advancements in synthetic methods and biological studies, positions it as a valuable tool for researchers across multiple disciplines. As ongoing research continues to uncover its full potential, this compound is expected to play an increasingly important role in advancing scientific knowledge and technological innovation.
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